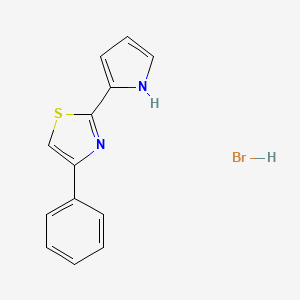

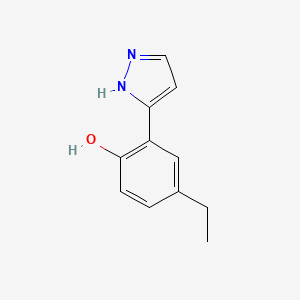

![molecular formula C9H9N3O3 B1462455 5-Methoxy-1-methylpyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion CAS No. 1105195-59-2](/img/structure/B1462455.png)

5-Methoxy-1-methylpyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion

Übersicht

Beschreibung

“5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Pyrido[2,3-d]pyrimidine haben sich als vielversprechend für die Krebstherapie erwiesen, da sie in der Lage sind, verschiedene krebsbezogene Signalwege anzugreifen. Sie können wichtige Enzyme wie Tyrosinkinasen hemmen, die bei der Zellsignalisierung und -proliferation eine entscheidende Rolle spielen . Die Derivate von Pyrido[2,3-d]pyrimidinen, einschließlich der 5-Methoxy-1-methyl-Variante, können als potente Inhibitoren für eine Reihe von Kinasen dienen, die an der Entstehung von Krebs beteiligt sind.

Antimikrobielle Eigenschaften

Diese Verbindungen zeigen auch antimikrobielle Aktivitäten, was sie für die Entwicklung neuer Antibiotika wertvoll macht. Ihr struktureller Rahmen ermöglicht die Unterbrechung bakterieller Zellprozesse, was möglicherweise zur Synthese neuer antimikrobieller Medikamente führt .

ZNS-depressive Wirkungen

Die depressiven Wirkungen von Pyrido[2,3-d]pyrimidinen auf das zentrale Nervensystem (ZNS) deuten auf ihr potenzielles Einsatzgebiet bei der Behandlung von Erkrankungen wie Angstzuständen und Schlafstörungen hin. Durch die Modulation der Neurotransmitteraktivität könnten sie eine Grundlage für die Entwicklung neuer Beruhigungsmittel bieten .

Antikonvulsive Anwendungen

Als Antikonvulsiva könnten Pyrido[2,3-d]pyrimidine zur Behandlung von Krampfanfällen eingesetzt werden. Ihre Fähigkeit, die Feuerrate von Neuronen zu stabilisieren, könnte genutzt werden, um wirksamere Behandlungen für Epilepsie und andere Krampfanfallsstörungen zu entwickeln .

Entzündungshemmende und analgetische Anwendungen

Diese Verbindungen haben entzündungshemmende und analgetische Eigenschaften gezeigt, was auf ihre Verwendung bei der Schmerzbehandlung und Entzündungsbekämpfung hindeutet. Sie könnten zur Entwicklung neuer nichtsteroidaler Antirheumatika (NSAR) mit weniger Nebenwirkungen führen .

Hypotensive Wirkungen

Pyrido[2,3-d]pyrimidine haben hypotensive Eigenschaften, was sie zu Kandidaten für Medikamente zur Blutdruckregulierung macht. Ihre Gefäßaktivität könnte entscheidend für die Behandlung von Bluthochdruck und damit verbundenen Herz-Kreislauf-Erkrankungen sein .

Wirkmechanismus

- These enzymes play a crucial role in cell signaling and are involved in cell growth, differentiation, and survival. Ligand binding activates TKs, leading to downstream signaling pathways .

Mode of Action:

The compound interacts with its targets through the following mechanisms:

- 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione acts as an inhibitor, disrupting the activity of specific enzymes or receptors. For example, it may inhibit tyrosine kinase activity, disrupting cell signaling pathways .

Biochemical Pathways:

The affected pathways include:

- Inhibition of phosphatidylinositol-3 kinase (PI3K) disrupts this pathway, impacting cell survival, growth, and metabolism. The compound may modulate extracellular regulated protein kinases (ERKs), affecting cell proliferation and differentiation .

Result of Action:

- The compound’s inhibition of specific kinases disrupts cell signaling cascades, affecting cell growth, survival, and differentiation. It may induce apoptosis (programmed cell death) or alter cell cycle progression, impacting tumor growth .

Action Environment:

- External conditions (e.g., pH, temperature, co-administered drugs) influence the compound’s efficacy and stability. Consider interactions with other medications or environmental factors.

Zukünftige Richtungen

The future directions in the research of pyrido[2,3-d]pyrimidines include the design of new selective, effective, and safe anticancer agents . The development of new synthesis methods and the further evaluation of their chemical properties and biological activity are rapidly growing areas of organic synthesis .

Biochemische Analyse

Biochemical Properties

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . Additionally, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

The effects of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been shown to inhibit cell proliferation, particularly in cancer cells, by interfering with cell signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of apoptotic genes . Furthermore, it influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PI3K and CDKs, inhibiting their activity . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s impact on metabolic pathways highlights its potential to modulate cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also transloc

Eigenschaften

IUPAC Name |

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-12-7-6(8(13)11-9(12)14)5(15-2)3-4-10-7/h3-4H,1-2H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNGDJPRJJPTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)NC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1462374.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1462375.png)

![8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1462376.png)

![2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1462378.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1462381.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B1462389.png)

![2-Methylsulfanyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-imidazol-4-one](/img/structure/B1462393.png)